molecular formula C19H18N2O2S B2914572 1-Methoxy-3-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene CAS No. 920115-87-3

1-Methoxy-3-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene

Cat. No. B2914572
M. Wt: 338.43
InChI Key: HDIGAPTWSZBNDO-UHFFFAOYSA-N
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Description

1-Methoxy-3-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene is a compound that has been widely studied for its potential applications in scientific research. It is a benzimidazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-Methoxy-3-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene involves the reaction of 1-methoxy-3-bromo-5-nitrobenzene with 2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethanol in the presence of a base to form the desired product.

Starting Materials
1-methoxy-3-bromo-5-nitrobenzene, 2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethanol, Base (e.g. potassium carbonate)

Reaction
Step 1: Dissolve 1-methoxy-3-bromo-5-nitrobenzene and base in a suitable solvent (e.g. DMF, DMSO) and stir the mixture at room temperature., Step 2: Add 2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethanol to the reaction mixture and continue stirring at room temperature for several hours., Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Step 4: Purify the product by column chromatography or recrystallization to obtain 1-Methoxy-3-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene as a white solid.

Mechanism Of Action

The exact mechanism of action of 1-Methoxy-3-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene is not yet fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

1-Methoxy-3-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as certain bacteria and fungi. Additionally, it has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-Methoxy-3-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene in laboratory experiments is its potential ability to inhibit the growth of cancer cells and certain bacteria and fungi. Additionally, its anti-inflammatory properties may make it useful in the study of inflammatory diseases. However, one limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 1-Methoxy-3-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene. One area of research could be to further investigate its mechanism of action and to identify the specific enzymes and proteins it targets. Additionally, further studies could be conducted to determine its potential applications in the treatment of cancer, infectious diseases, and inflammatory diseases. Finally, research could be conducted to develop more effective synthesis methods for this compound, which could make it more widely available for use in scientific research.

Scientific Research Applications

1-Methoxy-3-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene has been shown to have a variety of potential applications in scientific research. It has been studied for its potential use as an anti-cancer agent, as well as for its ability to inhibit the growth of certain bacteria and fungi. Additionally, it has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

properties

IUPAC Name

2-[2-(3-methoxyphenoxy)ethylsulfanyl]-1-prop-2-ynylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-3-11-21-18-10-5-4-9-17(18)20-19(21)24-13-12-23-16-8-6-7-15(14-16)22-2/h1,4-10,14H,11-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIGAPTWSZBNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-3-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene

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